molecular formula C17H22FN3O3 B6010837 N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide

Numéro de catalogue B6010837
Poids moléculaire: 335.4 g/mol
Clé InChI: PSPWQMJPCXRCML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a target for treating B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide is a reversible inhibitor of BTK that binds to the ATP-binding pocket of the kinase domain. BTK is a key component of the B-cell receptor signaling pathway, and its activation leads to downstream signaling events that promote cell survival and proliferation. By inhibiting BTK, N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide blocks the activation of downstream signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B-cell malignancies. In addition, N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been reported to modulate the immune microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, and enhancing the anti-tumor immune response. N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has also been shown to inhibit platelet aggregation, which may have implications for its use in thrombotic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and optimized for potency and selectivity. N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has some limitations for lab experiments. It is a reversible inhibitor that may require continuous dosing to maintain inhibition of BTK. In addition, N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide may have off-target effects on other kinases that could affect its specificity and potency.

Orientations Futures

There are several future directions for the development of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide. One potential direction is to combine N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Another direction is to evaluate the efficacy of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide in other B-cell malignancies, such as follicular lymphoma and Waldenstrom macroglobulinemia. Finally, further studies are needed to understand the long-term safety and efficacy of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide in clinical trials.

Méthodes De Synthèse

The synthesis of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the 4-fluorobenzamide intermediate, followed by the coupling of the piperidine and glycine moieties. The final step involves the acetylation of the glycine moiety to obtain the final product. The synthesis of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been reported in several publications, and the yield and purity of the product have been optimized.

Applications De Recherche Scientifique

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell malignancies. In vivo studies have demonstrated that N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide inhibits tumor growth and prolongs survival in mouse models of CLL and MCL.

Propriétés

IUPAC Name

N-[[1-(2-acetamidoacetyl)piperidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c1-12(22)19-10-16(23)21-8-2-3-13(11-21)9-20-17(24)14-4-6-15(18)7-5-14/h4-7,13H,2-3,8-11H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPWQMJPCXRCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.